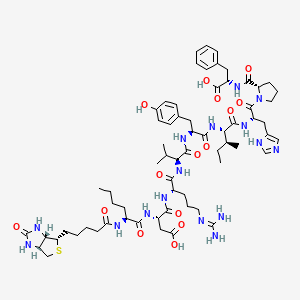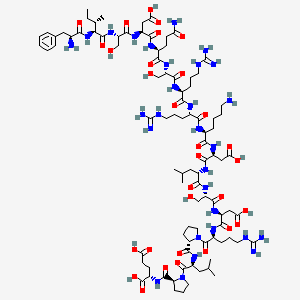
D-Galactose-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose-13C is a stable isotope-labeled form of D-Galactose, a naturally occurring aldohexose and a C-4 epimer of glucose . The compound is labeled with the carbon-13 isotope, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Galactose-13C can be synthesized through the enzymatic conversion of uniformly labeled carbon-13 glucose to this compound using enzymes such as UDP-galactose-4’-epimerase . The reaction typically involves the use of UDP-glucose as a substrate, which is then converted to UDP-galactose, and subsequently to this compound .
Industrial Production Methods
Industrial production of this compound involves the use of stable isotope-labeled glucose as a starting material. The process includes enzymatic reactions and purification steps to ensure high isotopic purity and yield . The final product is often characterized by techniques such as gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy to confirm its isotopic enrichment and chemical structure .
Análisis De Reacciones Químicas
Types of Reactions
D-Galactose-13C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to D-Galacturonic acid using oxidizing agents such as nitric acid.
Reduction: It can be reduced to D-Galactitol using reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions to form glycosides and other derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, and bases under various conditions.
Major Products
Oxidation: D-Galacturonic acid.
Reduction: D-Galactitol.
Substitution: Glycosides and other derivatives.
Aplicaciones Científicas De Investigación
D-Galactose-13C is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the fate of galactose in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in diagnostic tests to evaluate liver function and assess liver disease.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mecanismo De Acción
D-Galactose-13C exerts its effects by participating in metabolic pathways involving galactose. It acts as a substrate for enzymes such as galactokinase and galactose-1-phosphate uridyltransferase, which are involved in the conversion of galactose to glucose-1-phosphate . The labeled carbon-13 isotope allows for the tracking of these metabolic processes using NMR spectroscopy and other analytical techniques .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose-13C: Another stable isotope-labeled sugar used in metabolic studies.
D-Galactose-2-13C: A variant of D-Galactose labeled at a different carbon position.
D-Galactose-13C6: A fully labeled form of D-Galactose with all six carbons labeled with carbon-13.
Uniqueness
D-Galactose-13C is unique due to its specific labeling at the carbon-13 position, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its use allows for precise tracking of galactose metabolism and offers insights into the biochemical pathways involving galactose .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+1 |
Clave InChI |
GZCGUPFRVQAUEE-CERMPYPXSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392637.png)


![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392659.png)







![N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B12392709.png)

